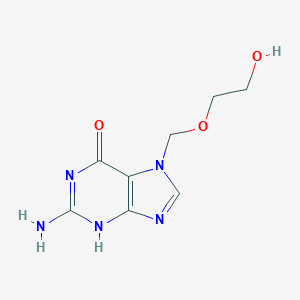

N7-[(2-Hydroxyethoxy)methyl)guanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSSOYUBQMVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238674 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-61-3 | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: N7-[(2-Hydroxyethoxy)methyl]guanine

Regioisomeric Characterization, Formation Mechanism, and Control Strategies

Executive Summary

N7-[(2-Hydroxyethoxy)methyl]guanine (commonly referred to as N7-Acyclovir or Acyclovir Impurity C in EP/USP monographs) is the primary regioisomeric impurity formed during the synthesis of the antiviral drug Acyclovir. Its presence is a direct consequence of the ambident nucleophilicity of the guanine purine ring system.

For drug development professionals, N7-Acyclovir represents a critical quality attribute (CQA). Unlike the pharmacologically active N9-isomer (Acyclovir), the N7-isomer exhibits significantly reduced antiviral potency and distinct physicochemical properties. This guide provides a technical deep-dive into its chemical behavior, detection, and removal, serving as a roadmap for process optimization and regulatory compliance.

Part 1: Structural & Physicochemical Characterization

The core challenge in Acyclovir synthesis is the selectivity between the

Comparative Properties: N9 (Active) vs. N7 (Impurity)

The following table summarizes the key distinctions necessary for analytical method development and purification logic.

| Property | Acyclovir (N9-Isomer) | N7-Acyclovir (Impurity C) | Implication |

| CAS Number | 59277-91-7 | 91702-61-3 | Regulatory identification. |

| Substitution Site | Imidazole Ring ( | Imidazole Ring ( | Basis for structural isomerism. |

| Electronic State | Conjugated system intact; mimics Guanosine. | Disrupted conjugation pattern; alters pKa. | Affects biological recognition. |

| Solubility (Water) | Low (~1.3 mg/mL at 25°C) | Higher (> 2.0 mg/mL) | Key mechanism for purification. |

| Acidity (pKa) | N7-substitution withdraws electron density, facilitating deprotonation at | ||

| UV | ~252 nm | ~258-260 nm (Bathochromic shift) | Allows for dual-wavelength detection strategies. |

| NMR ( | Diagnostic shift for structural confirmation. |

The Solubility Paradox

While most impurities are less soluble than the product, N7-Acyclovir is an exception. The N7-alkylation disrupts the intermolecular hydrogen bonding network that makes Acyclovir (N9) notoriously insoluble.

-

Scientific Insight: This property is the primary lever for purification. By cooling an aqueous solution, the N9-isomer precipitates out, while the N7-isomer tends to remain in the supernatant.

Part 2: Synthetic Origins & Mechanistic Pathways

Understanding the formation of N7-Acyclovir requires analyzing the alkylation kinetics of guanine. The reaction is a competition between thermodynamic and kinetic control.

The Ambident Nucleophile Problem

Guanine (or its protected derivatives like diacetylguanine) has two nucleophilic sites on the imidazole ring:

- : Kinetically favored. It is sterically less hindered and has high electron density in certain tautomeric forms.

- : Thermodynamically favored. The resulting product is more stable, but the transition state energy is often higher.

Mechanism Visualization

The following diagram illustrates the bifurcation point where the impurity is generated.

Causality in Synthesis

-

Silylation Effect: Using silylated guanine (e.g., with HMDS) improves N9 selectivity by sterically blocking N7 and increasing the lipophilicity of the intermediate, allowing for better thermodynamic equilibration.

-

Temperature: Higher reaction temperatures generally favor the N9 isomer (thermodynamic product), whereas lower temperatures may trap the reaction at the N7 stage (kinetic product).

Part 3: Analytical Detection Strategies

Distinguishing the N7 isomer from the N9 parent requires specific chromatographic conditions due to their structural similarity.

Diagnostic NMR Protocol

Objective: Confirm the presence of N7-isomer in a crude batch.

Method:

-

Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-

. -

Acquisition: Standard proton scan (16 scans min).

-

Analysis: Focus on the aromatic region (7.5 – 8.5 ppm).

-

Acyclovir (N9): Look for the singlet at ~7.81 ppm (

). -

Impurity C (N7): Look for a singlet shifted downfield to ~8.15 - 8.30 ppm .

-

Note: The

protons of the side chain also show slight shifts (

-

HPLC Quantification Protocol (Self-Validating)

This method utilizes the pKa difference to separate the isomers.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Phosphoric Acid). Low pH suppresses ionization of acidic groups, maximizing hydrophobic interaction differences.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-10 min: 100% A (Isocratic hold to separate polar isomers).

-

10-20 min: 0% to 20% B (Elute lipophilic impurities).

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Validation Criterion: The Resolution (

) between Acyclovir and N7-Acyclovir must be > 2.0. N7 typically elutes after Acyclovir in pure aqueous buffers but may shift depending on ion-pairing agents. Standard practice places N7 (Impurity C) as a relative retention time (RRT) of ~1.3 to 1.5 vs Acyclovir in USP methods.

Part 4: Purification & Control Strategies

The most effective way to control N7 levels is not just synthesis optimization, but downstream processing (DSP).

Solubility-Based Purification Workflow

Because N7-Acyclovir is more soluble in water than N9-Acyclovir, a "slurry wash" or recrystallization is highly effective.

Step-by-Step Purification Protocol

-

Dissolution: Dissolve the crude solid in dilute NaOH (pH 11). Both isomers dissolve as sodium salts.

-

Precipitation: Slowly add dilute HCl or Acetic Acid to reach pH 7.0.

-

Critical Control Point: Do not overshoot to pH < 5, or N7 solubility decreases, and it may co-precipitate.

-

-

Aging: Stir the slurry for 1-2 hours. This allows Ostwald ripening, where N9 crystals grow and N7 redissolves.

-

Filtration: Filter the solid.

-

Displacement Wash: Wash the cake with water at 40-50°C. The N7 isomer, being more soluble, is washed away in the filtrate.

References

-

United States Pharmacopeia (USP). Acyclovir Monograph: Impurity C (N7-Isomer).

-

European Directorate for the Quality of Medicines (EDQM). Aciclovir Impurity C (Ph. Eur.).

-

PubChem. N7-[(2-Hydroxyethoxy)methyl]guanine (Compound Summary).

-

Journal of Medicinal Chemistry. Synthesis and Antiviral Activity of Acyclovir Derivatives. (Mechanistic insight into N7 vs N9 alkylation ratios).

-

ResearchGate. Differentiation of N7 and N9 Purine Isomers by NMR.

Sources

N7-[(2-Hydroxyethoxy)methyl]guanine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N7-[(2-Hydroxyethoxy)methyl]guanine

Abstract

This technical guide provides a comprehensive examination of the formation, mechanism of action, and biological consequences of N7-[(2-Hydroxyethoxy)methyl]guanine (N7-HEMG), a significant DNA adduct. Formed from exposure to the widespread industrial chemical ethylene oxide, N7-HEMG serves as a critical biomarker of exposure. While the adduct itself possesses low intrinsic mutagenicity, its chemical instability leads to the formation of highly genotoxic secondary lesions, including apurinic sites and formamidopyrimidine derivatives. This document delves into the molecular intricacies of how N7-HEMG impacts DNA replication and transcription, the cellular DNA repair pathways that counteract this damage, and the state-of-the-art analytical methodologies for its detection and quantification. This guide is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of this prevalent DNA lesion.

Introduction: The Significance of N7-Guanine Adducts

DNA alkylation at the N7 position of guanine is one of the most frequent types of DNA damage resulting from exposure to a wide array of endogenous and exogenous alkylating agents.[1][2] The N7 atom of guanine is the most nucleophilic site within the DNA double helix, making it a prime target for electrophilic attack.[3] While numerous N7-guanine adducts have been identified, N7-[(2-Hydroxyethoxy)methyl]guanine (N7-HEMG) is of particular interest due to its formation following exposure to ethylene oxide (EO), a high-production-volume chemical used in sterilization and chemical synthesis.[4] Consequently, N7-HEMG is a crucial biomarker for assessing human exposure to this carcinogen.[1]

It is critical to distinguish N7-HEMG from the antiviral drug acyclovir. Acyclovir is structurally an isomer, N9 -[(2-hydroxyethoxy)methyl]guanine.[5] Its mechanism of action involves its phosphorylation and incorporation into the viral DNA strand by viral DNA polymerase, where it acts as a chain terminator due to the lack of a 3'-hydroxyl group.[5][6][7] In contrast, N7-HEMG is a DNA lesion formed by the covalent addition of a hydroxyethoxymethyl group to the N7 position of a guanine residue already within the DNA polymer. This guide focuses exclusively on the N7-adduct and its downstream biological effects.

The central thesis of N7-HEMG's mechanism of action is not direct interference with DNA base pairing, but rather its chemical lability, which initiates a cascade of more deleterious and mutagenic events.[8][9] This guide will elucidate this cascade, from adduct formation to its ultimate biological consequences and cellular repair.

Formation and Chemical Fates of N7-HEMG

Adduct Formation

N7-HEMG is the major DNA adduct formed upon exposure to ethylene oxide (EO).[10] EO is a direct-acting alkylating agent that does not require metabolic activation to react with DNA.[4] The epoxide ring of EO is susceptible to nucleophilic attack by the N7 atom of guanine, leading to the formation of a stable covalent bond.

Chemical Instability: The Core of the Mechanism

The addition of the (2-hydroxyethoxy)methyl group to the N7 position of the guanine imidazole ring introduces a formal positive charge. This charge delocalization destabilizes the N-glycosidic bond connecting the guanine base to the deoxyribose sugar and makes the imidazole ring susceptible to hydrolytic cleavage.[11] This instability dictates the two primary chemical fates of N7-HEMG in DNA, which are central to its genotoxicity.

-

Spontaneous Depurination: The weakened N-glycosidic bond is prone to hydrolysis, leading to the spontaneous release of the N7-HEMG base from the DNA backbone.[11] This process creates an apurinic/apyrimidinic (AP) site, which is a non-instructive and highly mutagenic lesion.[8] If left unrepaired, AP sites can cause replication fork stalling and lead to the insertion of an incorrect base (most commonly adenine) by specialized DNA polymerases, resulting in G→T transversion mutations.[11]

-

Imidazole Ring Opening: Under physiological conditions, the positively charged imidazole ring of N7-HEMG is susceptible to nucleophilic attack by hydroxide ions. This results in the opening of the ring between the N7 and C8 positions to form a 5-N-(2-hydroxyethoxy)methyl-2,6-diamino-4-hydroxyformamidopyrimidine (HEMG-FAPy) adduct.[1][9] Unlike the parent N7-HEMG adduct, the FAPy lesion has a stabilized N-glycosidic bond and is therefore more persistent in DNA.[9] FAPy lesions are known to be more mutagenic than their parent N7-adducts and can block DNA replication.[9]

Figure 1: Formation and subsequent chemical fates of the N7-HEMG DNA adduct.

Biological Consequences and Cellular Processing

The genotoxic effects of N7-HEMG are primarily mediated by its secondary lesions, which disrupt normal DNA replication and are processed by the cell's DNA repair and damage tolerance machinery.

Impact on DNA Replication

While N7-alkylguanine adducts themselves are not considered strong blocks to replicative DNA polymerases, they can cause a significant decrease in replication efficiency.[12][13] The bulky nature of the (2-hydroxyethoxy)methyl group may cause steric hindrance within the polymerase active site.

The true challenge for the replication machinery lies with the AP sites and FAPy adducts:

-

AP Sites: These non-coding lesions cause a complete stall of high-fidelity replicative polymerases. To overcome this block, cells employ specialized translesion synthesis (TLS) polymerases. However, TLS polymerases often insert nucleotides opposite the abasic site in a template-independent and error-prone manner, leading to mutations.[12]

-

FAPy Adducts: These lesions are conformationally flexible and can also block replication.[11] When bypassed by TLS polymerases, they can be highly mutagenic. For example, the analogous methyl-FAPyG lesion has a mutation frequency of 6.3%, significantly higher than the parent N7-methylguanine adduct (<0.5%).

Mutagenicity

As summarized in the table below, the mutagenic potential stems almost entirely from the downstream products of N7-HEMG decomposition.

| Lesion | Primary Mutagenic Signature | Reported Mutation Frequency (for analogous lesions) | Causality |

| N7-Alkyl-Guanine | Low / Non-mutagenic | < 0.5% | Does not significantly alter Watson-Crick base pairing.[8] |

| Apurinic (AP) Site | G→T Transversions | High | "A-rule" insertion by TLS polymerases opposite the abasic site.[11] |

| FAPy Adduct | Deletions, Transversions | ~6% (for Me-FAPyG) | Blocks replication; error-prone bypass by TLS polymerases.[9] |

| Table 1: Mutagenic potential of N7-HEMG and its derivative lesions. |

Cellular Response: Base Excision Repair

Healthy cells are equipped with robust DNA repair mechanisms to counteract the effects of adducts like N7-HEMG. The primary pathway responsible for its removal is Base Excision Repair (BER).[13]

The BER pathway for N7-HEMG proceeds as follows:

-

Recognition and Excision: The process is initiated by a DNA glycosylase, specifically N-methylpurine DNA glycosylase (MPG, also known as AAG), which recognizes the N7-HEMG adduct.[11][13] AAG cleaves the N-glycosidic bond, excising the damaged base and leaving an AP site.

-

AP Site Processing: The resulting AP site is recognized by AP Endonuclease 1 (APE1), which incises the phosphodiester backbone 5' to the lesion.

-

Synthesis and Ligation: DNA Polymerase β (Pol β) is recruited to fill the single-nucleotide gap, and the final nick in the DNA backbone is sealed by DNA Ligase III, restoring the original DNA sequence.

Figure 2: The Base Excision Repair (BER) pathway for N7-HEMG.

Experimental Methodologies

The study of N7-HEMG relies on highly sensitive analytical techniques to detect and quantify the adduct in biological samples. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

| Method | Principle | Typical Detection Limit | Pros | Cons |

| HPLC-EC | Separation by HPLC followed by detection using an electrochemical detector that measures the current from the oxidation of the analyte.[10] | ~1 adduct per 6x10⁶ nucleotides[10] | Relatively low cost; robust and reliable. | Lower sensitivity and specificity compared to MS methods. |

| GC-MS | Volatile derivatives of the adduct are separated by gas chromatography and detected by a mass spectrometer.[14] | High sensitivity. | Excellent sensitivity, especially with electron capture (EC) detection. | Requires extensive sample derivatization, which can be complex and time-consuming. |

| LC-MS/MS | HPLC separation coupled with tandem mass spectrometry for highly specific detection based on mass-to-charge ratio and fragmentation patterns.[15] | 0.59 pg/mL (in urine)[15] | Gold standard; highest sensitivity and specificity; structural confirmation. | High instrument cost; requires expertise in method development. |

| Table 2: Comparison of primary analytical methods for N7-HEMG detection. |

Reference Protocol: Quantification of N7-HEMG in DNA by LC-MS/MS

This protocol provides a generalized workflow. Causality Note: The use of an isotopically labeled internal standard is critical for trustworthy quantification, as it co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and instrument response.

1. DNA Isolation:

-

Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

-

Quantify the DNA concentration and assess its purity using UV-Vis spectrophotometry (A260/A280 ratio).

2. DNA Hydrolysis:

-

To a known amount of DNA (e.g., 50-100 µg), add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-N7-HEMG).

-

Perform neutral thermal hydrolysis by heating the sample in a buffered solution (e.g., pH 7.4) at 90-100°C for 30-60 minutes. This cleaves the N-glycosidic bond, releasing the N7-HEMG base without degrading the native bases.

3. Sample Cleanup:

-

Remove proteins and the DNA backbone by ultrafiltration (e.g., using a 3 kDa molecular weight cutoff filter).

-

Collect the filtrate containing the released bases and internal standard.

4. LC-MS/MS Analysis:

-

Chromatography: Inject the filtrate onto a reverse-phase C18 HPLC column. Use a gradient elution with solvents like 0.1% formic acid in water (A) and methanol or acetonitrile (B) to separate N7-HEMG from other nucleobases.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection. Monitor the specific precursor-to-product ion transitions for both native N7-HEMG and the isotopically labeled internal standard.

5. Quantification:

-

Generate a standard curve using known concentrations of N7-HEMG.

-

Calculate the amount of N7-HEMG in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the result to the amount of DNA analyzed, typically expressed as adducts per 10⁶ or 10⁷ guanines.

Figure 3: Experimental workflow for N7-HEMG quantification by LC-MS/MS.

Conclusion and Future Directions

N7-[(2-Hydroxyethoxy)methyl]guanine is a chemically unstable DNA adduct whose primary mechanism of action is not direct interference with DNA processes, but the generation of highly mutagenic secondary lesions. Its formation serves as a reliable dosimeter of exposure to ethylene oxide, but its biological impact is dictated by the downstream formation of apurinic sites and FAPy adducts. The cellular response via the Base Excision Repair pathway is efficient, but if the damage overwhelms the repair capacity, mutations can arise from error-prone translesion synthesis.

Future research should focus on several key areas:

-

Quantitative Fate Analysis: Determining the precise in vivo ratio of depurination to imidazole ring-opening under different physiological conditions.

-

TLS Polymerase Specificity: Identifying which specific human TLS polymerases are responsible for bypassing N7-HEMG and its FAPy derivative and characterizing their fidelity.

-

Repair Capacity as a Biomarker: Investigating whether individual variations in BER capacity, particularly AAG/MPG activity, can predict susceptibility to ethylene oxide-induced genotoxicity.

A deeper understanding of these mechanisms will enhance risk assessment models for human exposure to alkylating agents and may inform strategies for mitigating their carcinogenic potential.

References

- Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η. PubMed.

- Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection. Chemical Research in Toxicology.

- The Formation and Biological Significance of N7-Guanine Adducts. PMC, NIH.

- The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men. PMC, NIH.

- Formation of N 7-guanine adducts form diazonium ion metabolites of NNK.

- Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. PubMed.

- The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. MDPI.

- Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. PubMed.

- (PDF) The Formation and Biological Significance of N7-Guanine Adducts.

- Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. PMC, NIH.

- The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. PMC, NIH.

- The formation and biological significance of N7-guanine adducts. PubMed, NIH.

- Acyclovir.

- Measurement of N7-(2'-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry. Sci-Hub.

- Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment. PubMed.

- Dose-response relationships for N7-(2-hydroxyethyl)

- What is the mechanism of Acyclovir Sodium?.

- Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkyl

- Mechanism of action and selectivity of acyclovir. PubMed.

Sources

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 7. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of N7-(2-hydroxyethyl)guanine by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of N7-Alkylguanine Conformation and Metal Cofactors on the Translesion Synthesis by Human DNA Polymerase η - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sci-Hub. Measurement of N7-(2‘-Hydroxyethyl)guanine in Human DNA by Gas Chromatography Electron Capture Mass Spectrometry / Chemical Research in Toxicology, 2004 [sci-hub.box]

- 15. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N7-[(2-Hydroxyethoxy)methyl]guanine

Common Designation: Acyclovir Impurity C (EP) / N7-Isomer CAS Registry Number: 91702-61-3 Content Type: Technical Deep-Dive & Control Strategy

Executive Summary

In the high-stakes landscape of nucleoside analog development, N7-[(2-Hydroxyethoxy)methyl]guanine (N7-HEMG) represents a critical critical quality attribute (CQA). It is the regioisomer of the antiviral blockbuster Acyclovir (N9-isomer). While Acyclovir derives its potency from specific binding to viral Thymidine Kinase (TK) via the N9-substituted purine backbone, the N7-isomer is pharmacologically inert yet chemically pervasive.

This guide addresses the regioselective challenges in manufacturing, provides a self-validating HPLC protocol for detection, and establishes the mechanistic grounding required for regulatory compliance (ICH Q3A/B).

Part 1: Chemical Identity & Structural Isomerism

The core challenge in Acyclovir synthesis is the ambident nucleophilicity of the guanine base. The purine ring system possesses multiple reactive nitrogen atoms. During the alkylation step, the acyclic side chain can attach to either the N9 position (thermodynamically favored, bioactive) or the N7 position (kinetically accessible, inactive).

Structural Comparison

| Feature | Acyclovir (API) | N7-HEMG (Impurity) |

| IUPAC Name | 2-Amino-9-[(2-hydroxyethoxy)methyl]-1,9-dihydro-6H-purin-6-one | 2-Amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one |

| Substitution Site | Imidazole Ring (N9) | Imidazole Ring (N7) |

| Polarity | Lower (Elutes later in RP-HPLC) | Higher (Elutes earlier in RP-HPLC) |

| ~132 ppm (Downfield) | ~122 ppm (Upfield shift ~10ppm) | |

| Regulatory Limit (USP) | N/A (Active) | NMT 0.1% |

Mechanistic Visualization: Regioselectivity

The following diagram illustrates the bifurcation point in the synthesis where the impurity is generated.

Figure 1: Synthetic bifurcation of Guanine alkylation. The N7-isomer forms via kinetic control, often exacerbated by specific protecting groups or solvent polarity.

Part 2: Synthetic Origins & Control Strategy

The Causality of Formation

The formation of N7-HEMG is not random; it is a direct consequence of the tautomeric equilibrium of the guanine precursor.

-

Protecting Group Influence: When using

-diacetylguanine, the N7 position remains sterically accessible. -

Solvent Effects: Polar aprotic solvents (like DMSO or DMF) used to solubilize the purine bases can stabilize the transition state leading to N7 alkylation.

-

Catalysis: Acid-catalyzed fusion methods tend to produce higher ratios of N7 compared to base-catalyzed silylation methods (e.g., using HMDS), which favor the thermodynamic N9 product.

Protocol: Synthesis of N7-HEMG Reference Standard

Note: To quantify the impurity, you must first isolate it. This protocol enriches the N7 fraction for purification.[1]

-

Reactants: Suspend

-acetylguanine (10 mmol) in DMSO (30 mL). -

Alkylation: Add (2-acetoxyethoxy)methyl acetate (12 mmol) and p-toluenesulfonic acid (catalytic amount).

-

Reaction: Heat to 90°C for 4 hours. Application Note: Higher temperatures favor the thermodynamic N9, so we stop at 4 hours to preserve the kinetic N7 product formed early.

-

Workup: Cool to RT. Add water to precipitate crude solids.[2]

-

Purification: The crude solid contains both N7 and N9 isomers. Recrystallize from methanol/water. The N7 isomer is generally more soluble in water than Acyclovir. Collect the supernatant (mother liquor) which is enriched in N7, and purify via preparative HPLC (C18 column, water/methanol gradient).

Part 3: Analytical Characterization (HPLC)

Distinguishing N7 from N9 is the primary analytical challenge. The N7 isomer is more polar due to the disruption of the imidazole ring's aromaticity and hydrogen bonding network.

Validated HPLC Methodology (USP Compatible)

This method is self-validating: the resolution (

| Parameter | Specification |

| Column | C18 (L1), |

| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (96:4 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Injection Vol | 20 |

| Run Time | ~2.5x the retention time of Acyclovir |

Elution Logic & Identification

Because the N7-isomer is more polar, it interacts less strongly with the hydrophobic C18 stationary phase.

Expected Retention Order:

-

Guanine:

min (Most polar) -

N7-HEMG (Impurity):

min (Intermediate polarity) -

Acyclovir (N9):

min (Least polar)

Analytical Decision Tree

Figure 2: Analytical workflow for distinguishing regioisomers. RRT = Relative Retention Time.

Part 4: Regulatory & Biological Context

Pharmacological Inertness

The N7-isomer is considered biologically inactive regarding antiviral efficacy.

-

Mechanism of Failure: Acyclovir (N9) mimics deoxyguanosine and is phosphorylated by viral thymidine kinase (TK). The N7-isomer's geometry prevents it from fitting into the TK active site. Consequently, it cannot be converted into the triphosphate form required to inhibit viral DNA polymerase.

-

Toxicity: While not an active antiviral, it is an organic impurity. Under ICH Q3A , it must be reported if

, identified if

Regulatory Specifications

-

USP Monograph (Acyclovir): Explicitly lists "N7-Isomer" with a limit of NMT 0.1% .

-

EP Monograph: Listed as Impurity C .

References

-

United States Pharmacopeia (USP). Acyclovir Monograph: Organic Impurities.[3][4] USP-NF.[3]

-

European Directorate for the Quality of Medicines (EDQM). Aciclovir Monograph 0968: Impurity C. European Pharmacopoeia.

-

Matsumoto, H., et al. (1988).[5] Synthesis of Acyclovir from Guanine.[2][6][7] Chemical & Pharmaceutical Bulletin. Describes the regio-chemistry of N7 vs N9 alkylation.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135413536 (N7-Isomer).

-

International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

- 1. Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spectrumrx.com [spectrumrx.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

N7-[(2-Hydroxyethoxy)methyl]guanine as a DNA adduct.

Executive Technical Summary

N7-[(2-Hydroxyethoxy)methyl]guanine (N7-HEM-G) represents a specific class of DNA adduct formed by the alkylation of the N7-position of guanine by (2-hydroxyethoxy)methyl electrophiles. While structurally isomeric to the antiviral drug Acyclovir (which is the N9-isomer, 9-[(2-hydroxyethoxy)methyl]guanine), the N7-adduct is a distinct genotoxic lesion.

Unlike the therapeutic N9-isomer which acts via chain termination after phosphorylation, the N7-HEM-G adduct functions as a destabilizing lesion. The alkylation at the N7 position creates a cationic charge on the imidazole ring, significantly weakening the N-glycosidic bond. This results in rapid depurination , leading to the formation of apurinic/apyrimidinic (AP) sites—a primary source of spontaneous mutagenesis if not corrected by Base Excision Repair (BER).

This guide details the physicochemical properties, formation pathways, and analytical detection of N7-HEM-G, serving as a critical reference for toxicologists studying alkoxyalkylating agents and pharmaceutical scientists monitoring impurities in nucleoside analog synthesis.

Chemical Architecture & Formation Mechanism

Structural Distinction

The biological impact of guanine alkylation is dictated by regiochemistry.

-

Acyclovir (Drug): Alkylation at N9 . Mimics deoxyguanosine; accepted by viral kinases.

-

N7-HEM-G (Adduct): Alkylation at N7 .[1][2][3][4][5] The N7-nitrogen is the most nucleophilic site on the DNA bases, making it the primary target for electrophilic attack by alkylating agents.[1][5][6]

The Electrophile: (2-Hydroxyethoxy)methyl Carbocation

The formation of N7-HEM-G is driven by the generation of a reactive oxocarbenium ion or a related electrophile.

-

Precursors:

-

MEM-Chloride (Methoxyethoxymethyl chloride) Analogs: Reagents used in organic synthesis to protect alcohols.

-

Acyclovir Synthesis Byproducts: The reaction of guanine with 2-oxa-1,4-butanediol diacetate or similar side-chain synthons can yield N7-isomers as impurities.

-

Metabolic Activation: Metabolism of specific glycol ethers or vinyl ethers may generate the reactive (2-hydroxyethoxy)methyl cation (

).

-

Reaction Pathway

The electrophilic attack follows an

DOT Diagram 1: Formation and Depurination Pathway

Caption: Pathway showing the alkylation of Guanine N7 by reactive electrophiles, leading to adduct formation and subsequent depurination to a mutagenic abasic site.[3][4][7]

Stability & Depurination Kinetics

The defining characteristic of N7-HEM-G is its hydrolytic instability .

The Charge Effect

Alkylation at N7 creates a quaternary ammonium ion, placing a positive charge on the imidazole ring. This charge distribution:

-

Increases the acidity of the N1 proton (

shifts from ~9.2 to ~7.0). -

destabilizes the N9-C1' glycosidic bond connecting the base to the deoxyribose backbone.

Half-Life Comparison

N7-guanine adducts are generally labile.[1][4] The "hit-and-run" nature of these adducts means the detectable lesion often becomes the AP site, not the adduct itself.

| Adduct Type | Substituent | Approx. Half-Life ( | Mechanism of Loss |

| N7-MeG | Methyl | ~150 hours | Spontaneous Depurination |

| N7-HEG | 2-Hydroxyethyl | ~50–100 hours | Spontaneous Depurination |

| N7-HEM-G | (2-Hydroxyethoxy)methyl | < 24 hours (Est.) * | Rapid Depurination |

| N9-HEM-G | (Acyclovir) | Stable (Enzymatic removal only) | Excision Repair |

*Note: The ether linkage in the HEM side chain provides additional electron-withdrawing effects via the oxygen atom, potentially altering stability compared to simple alkyl chains.

Biological Implications & Toxicology[1][8]

Mutagenesis Mechanism

N7-HEM-G itself does not typically disrupt Watson-Crick base pairing directly because the N7 position is not involved in hydrogen bonding with Cytosine. However, the secondary lesion (the AP site) is highly mutagenic.

-

Replication Stall: High-fidelity polymerases stall at AP sites.

-

Error-Prone Bypass: Translesion synthesis (TLS) polymerases may insert Adenine (A) opposite the AP site ("A-rule"), leading to G:C

T:A transversions .

Pharmaceutical Impurity Context

In the manufacturing of Acyclovir, the N7-isomer is a regulated impurity.

-

Risk: While the free base N7-isomer (impurity) is not incorporated into DNA by polymerases (due to lack of recognition), the presence of reactive alkylating intermediates in the final drug product could theoretically generate N7-HEM-G adducts in vivo.

-

Control: Regulatory bodies (ICH, FDA) require strict limits on alkylating impurities.

Analytical Methodologies

Detecting N7-HEM-G requires sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low abundance and instability.

Sample Preparation (Critical Step)

-

Neutral Thermal Hydrolysis: Because the adduct is unstable, aggressive acid hydrolysis (used for other adducts) can degrade the side chain.

-

Protocol: Incubate DNA at neutral pH (7.0) at 100°C for 30 minutes to release N7-adducts selectively while leaving unmodified bases attached.

Mass Spectrometry Transitions

Differentiation between the N7 and N9 isomers is achieved via retention time (N7 usually elutes earlier on C18) and fragmentation patterns.

| Analyte | Precursor Ion ( | Product Ion ( | Loss Description |

| N7-HEM-G | 226.1 | 152.1 | Loss of side chain ( |

| Guanine | 152.1 | 135.1 | Loss of |

| Internal Std | 230.1 (d4-labeled) | 156.1 | Deuterated fragment |

DOT Diagram 2: Analytical Workflow

Caption: Workflow for the specific isolation of N7-adducts using neutral thermal hydrolysis to prevent artifactual degradation.

Experimental Protocols

Protocol A: In Vitro Synthesis of N7-HEM-G Standard

Purpose: To generate a reference standard for MS quantification.

-

Reagents: Guanosine (10 mmol), [(2-acetoxyethoxy)methyl] bromide (or similar activated ester), Dimethylformamide (DMF).

-

Reaction: Dissolve Guanosine in DMF. Add the alkylating agent dropwise at room temperature. Stir for 24 hours.

-

Purification: The reaction yields a mixture of N7 and N9 isomers.

-

Use Preparative HPLC (C18 column).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

-

Elution: The N7-isomer is more polar and typically elutes before the N9-isomer (Acyclovir).

-

-

Validation: Confirm structure by NMR. The H8 proton of the N7-isomer is significantly deshielded compared to the N9-isomer due to the cationic charge on the imidazole ring.

Protocol B: Depurination Kinetics Assay

Purpose: To determine the half-life of the adduct in DNA.[1]

-

Substrate: Calf Thymus DNA treated with the alkylating agent (e.g., MEM-Cl) for 1 hour.

-

Incubation: Precipitate DNA to remove unreacted agent. Resuspend in PBS (pH 7.4) at 37°C.[1]

-

Sampling: Aliquot samples at t=0, 2, 4, 8, 12, 24 hours.

-

Separation: Filter aliquots through a 3kDa molecular weight cutoff filter.

-

Retentate: Contains DNA backbone.[6]

-

Filtrate: Contains released N7-HEM-G free base.

-

-

Analysis: Quantify the filtrate using LC-MS/MS. Plot ln[Concentration] vs. Time to determine the rate constant (

) and half-life (

References

-

Boysen, G., Pachkowski, B. F., Nakamura, J., & Swenberg, J. A. (2009). The formation and biological significance of N7-guanine adducts. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 76-94.

-

LGC Standards. (2024). N7-[(2-Hydroxyethoxy)methyl]guanine Reference Material. LGC Standards / TRC.

-

Marsden, D. A., et al. (2009).[2] Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide. Cancer Research, 69(7), 3052-3059.

-

Pharmaffiliates. (2024). N7-[(2-Hydroxyethoxy)methyl]guanine-d4 (Stable Isotope).[8][9] Pharmaffiliates Analytics.

-

Gates, K. S., et al. (2004). Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. Chemical Research in Toxicology, 17(7), 839–856.

Sources

- 1. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

The Silent Instability: A Technical Guide to N7-Guanine Adducts

Executive Summary

N7-guanine adducts represent the most abundant class of DNA lesions formed by alkylating agents, accounting for approximately 70–80% of total alkylation events. Despite their prevalence, they are frequently mischaracterized as "biologically benign" because the N7 position lies in the major groove and does not directly interfere with Watson-Crick base pairing.

This guide challenges that assumption. It posits that the biological significance of N7-guanine adducts lies not in their primary structure, but in their chemical instability . The quaternization of the N7 nitrogen destabilizes the N-glycosidic bond, creating a kinetic race between three outcomes: error-free repair, spontaneous depurination (leading to toxic abasic sites), or imidazole ring-opening (forming highly mutagenic FapyG lesions).

Part 1: The Chemistry of the N7-Guanine Niche

The Nucleophilic Driver

The N7 position of guanine is the most nucleophilic site in DNA.[1] Its high electron density makes it the primary target for electrophilic attack by:

-

Endogenous sources: S-adenosylmethionine (SAM) and lipid peroxidation byproducts.

-

Exogenous sources: Alkylating chemotherapeutics (Temozolomide, Cyclophosphamide), nitrogen mustards, and environmental carcinogens (Aflatoxin B1).

The Instability Mechanism

Unlike O6-guanine adducts, which are stable but directly mutagenic (causing G:C

-

Quaternization: Alkylation at N7 creates a positive charge on the imidazole ring.

-

Electron Withdrawal: This charge withdraws electron density from the glycosidic bond.

-

Consequence: The half-life of the N-glycosidic bond drops dramatically (from years to hours/days), rendering the base prone to spontaneous release (depurination).

Part 2: Biological Consequences & Signaling Pathways

The biological impact of N7-guanine adducts is dictated by a "Tripartite Fate" system. The cell must repair the lesion before it decays into a more toxic intermediate.

The Three Fates

-

Repair (The Ideal): The Base Excision Repair (BER) pathway, initiated by Alkyladenine DNA Glycosylase (AAG), excises the base to form an AP site, which is immediately chaperoned by APE1 to prevent strand breaks.

-

Depurination (The Danger): Spontaneous loss of the base creates an uncontrolled Abasic (AP) Site. Unlike enzymatically generated AP sites, these are not immediately protected by repair complexes, increasing the risk of replication fork collapse and strand breaks.

-

Ring Opening (The Mutagen): Under basic conditions or specific enzymatic stress, the imidazole ring opens to form FapyG (formamidopyrimidine-guanine).[2] FapyG is a stable, highly mutagenic lesion that blocks high-fidelity polymerases and recruits error-prone translesion synthesis (TLS) polymerases.

Visualization: The Fate of N7-Guanine Adducts

Figure 1: The kinetic race between repair (Blue), spontaneous decay (Yellow), and mutagenic conversion (Red).

Part 3: Analytical Methodologies (LC-MS/MS)

Detecting N7-guanine adducts requires a protocol that distinguishes them from normal nucleotides and prevents artificial depurination during sample prep.

The "Neutral Thermal Hydrolysis" Advantage

Standard enzymatic digestion (using Nuclease P1/PDE) releases all nucleotides. However, for N7-alkylguanines, Neutral Thermal Hydrolysis is the superior expert technique.

-

Principle: Heating DNA at neutral pH (pH 7.0) selectively breaks the chemically unstable N-glycosidic bond of N7-alkylguanines, releasing the free adduct base while leaving the backbone and normal nucleotides intact.

-

Benefit: drastically reduces background noise in Mass Spec and simplifies purification.

Protocol: Isotope Dilution LC-MS/MS

Objective: Quantification of N7-methylguanine (N7-MeG) and N7-ethylguanine (N7-EtG).

| Step | Action | Critical Technical Insight (Causality) |

| 1. Internal Standard | Spike sample with | Self-Validation: Corrects for analyte loss during extraction and ionization suppression in MS source. |

| 2. DNA Isolation | Phenol-Chloroform or High-Salt extraction. Avoid high heat. | Integrity: Commercial spin columns often use low pH buffers which can induce artificial depurination. |

| 3. Hydrolysis | Neutral Thermal: Heat DNA in 10mM Sodium Cacodylate (pH 7.0) at 100°C for 30 min. | Specificity: Selectively releases N7-adducts due to their labile glycosidic bond. Normal G, A, T, C remain on the backbone. |

| 4. Enrichment | Ultrafiltration (3 kDa cutoff) or Ethanol Precipitation. | Removes the intact DNA backbone. The filtrate contains the free N7-adduct bases. |

| 5. LC Separation | Reverse-phase C18 column (e.g., 2.1 x 150mm). Mobile Phase: 0.1% Formic Acid / Methanol. | Retains polar bases. Formic acid aids protonation for positive mode ESI. |

| 6. MS/MS Detection | Positive ESI, MRM Mode. Monitor transition | Quantitation: The transition corresponds to the loss of |

Visualization: Analytical Workflow

Figure 2: Workflow utilizing Neutral Thermal Hydrolysis for selective N7-adduct isolation.[3]

Part 4: Therapeutic Relevance (Case Study)

Temozolomide (TMZ) & Dacarbazine

These alkylating agents are used in glioblastoma and melanoma.

-

Mechanism: They methylate DNA.

-

The Adduct Profile:

-

N7-MeG (~70%): Generally repaired by AAG.

-

N3-MeA (~9%): Highly cytotoxic (blocks replication), repaired by AAG.

-

O6-MeG (~5%): Highly mutagenic/cytotoxic, repaired by MGMT.

-

-

Clinical Insight: While O6-MeG is the "killing" lesion, the massive abundance of N7-MeG consumes the BER machinery. Inhibiting AAG (the repair enzyme for N7-MeG) is currently being explored to sensitize cancer cells to alkylating agents by forcing N7-MeG to persist and convert into toxic strand breaks [1, 5].

Cisplatin

While often grouped with alkylators, Cisplatin forms coordination complexes.

-

Interaction: Platinum binds N7 of Guanine.[4]

-

Distinction: Unlike simple methyl-adducts, Cisplatin forms intra-strand crosslinks (d(GpG)) between two adjacent N7-guanines.[4] This is a bulky lesion that defies BER and requires Nucleotide Excision Repair (NER). The "N7-significance" here is the geometry of the major groove allowing the platinum atom to dock [4].

References

-

Swenberg, J. A., et al. (2011). "The formation and biological significance of N7-guanine adducts." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

-

Boysen, G., et al. (2009).[5] "N7-guanine adducts are excellent biomarkers for internal exposure."[5][6] Chemical Research in Toxicology. Link

-

Gates, K. S., et al. (2004). "Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA." Chemical Research in Toxicology. Link

-

Fu, D., et al. (2012). "Structure of the d(GpG) cisplatin adduct." Journal of Molecular Biology. Link

-

Allocati, N., et al. (2018). "Alkyladenine DNA glycosylase: A critical enzyme for base excision repair."[7][8] International Journal of Molecular Sciences. Link

Sources

- 1. N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Link Between Human Alkyladenine DNA Glycosylase and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A DNA repair-independent role for alkyladenine DNA glycosylase in alkylation-induced unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of N7- and N9-Substituted Acyclovir Isomers

Introduction: The Clinical Imperative for Regiochemical Precision in Antiviral Therapy

Acyclovir, or 9-[(2-hydroxyethoxy)methyl]guanine, stands as a landmark achievement in antiviral drug development, primarily prescribed for infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV)[1]. Its efficacy is rooted in a highly selective mechanism of action, which is critically dependent on the precise three-dimensional architecture of the molecule[2]. Specifically, the attachment of the acyclic side chain at the N9 position of the guanine base is paramount for its therapeutic effect.

However, the synthesis of acyclovir is not without its challenges. The inherent chemical reactivity of the guanine heterocycle often leads to the formation of a constitutional isomer, N7-[(2-Hydroxyethoxy)methyl]guanine[3]. While structurally similar, this N7-isomer is devoid of the desired antiviral activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and functional differences between these two isomers is not merely an academic exercise; it is a fundamental necessity for ensuring the purity, safety, and efficacy of this vital therapeutic agent.

This in-depth technical guide provides a detailed comparative analysis of N7-[(2-Hydroxyethoxy)methyl]guanine and the clinically effective N9-substituted acyclovir. We will explore the nuances of their chemical structures, the causal links between these structural variations and their divergent biological activities, and the analytical methodologies required for their definitive differentiation.

I. A Tale of Two Isomers: A Structural Deep Dive

The seemingly subtle difference in the point of attachment of the (2-hydroxyethoxy)methyl side chain to the guanine ring—the N7 versus the N9 position—profoundly alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape.

N9-Substituted Acyclovir: The Antiviral Conformer

In the therapeutically active isomer, acyclovir, the side chain is covalently bonded to the N9 nitrogen of the purine ring. This specific orientation allows the molecule to mimic the natural nucleoside deoxyguanosine, a crucial building block of DNA. This structural mimicry is the cornerstone of its antiviral action.

N7-[(2-Hydroxyethoxy)methyl]guanine: The Inactive Counterpart

| Feature | N9-Substituted Acyclovir | N7-[(2-Hydroxyethoxy)methyl]guanine | Rationale for Significance |

| Side Chain Attachment | N9 position of the guanine ring | N7 position of the guanine ring | Dictates the overall molecular geometry and presentation of hydrogen bond donors/acceptors. |

| Structural Mimicry | Deoxyguanosine analogue | Disrupted deoxyguanosine mimicry | Essential for recognition by viral thymidine kinase. |

| Hydrogen Bonding | Preserves the Watson-Crick hydrogen bonding face (N1-H and N2-H) | Alters the electronic character of the imidazole ring, potentially affecting hydrogen bonding | Critical for interaction with viral DNA polymerase and incorporation into the growing DNA chain. |

| Biological Activity | Potent antiviral agent | Lacks significant antiviral activity | Directly correlated to the ability to undergo viral-enzyme-mediated phosphorylation. |

II. The Causality of Conformation: From Structure to Biological Inactivity

The antiviral efficacy of acyclovir is not an inherent property of the molecule itself but is contingent upon its conversion to an active form within virus-infected cells. This activation pathway is highly specific and underscores why the N9-isomer is active while the N7-isomer is not.

Acyclovir's selective action is initiated by its phosphorylation, a process catalyzed by a viral-specific thymidine kinase (TK)[2]. This enzyme recognizes the N9-substituted acyclovir as a substrate, converting it to acyclovir monophosphate. Cellular kinases then further phosphorylate the molecule to acyclovir triphosphate, the active antiviral agent[1]. Acyclovir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the replicating viral DNA. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral replication[6].

The N7-isomer, N7-[(2-Hydroxyethoxy)methyl]guanine, is a poor substrate for the viral thymidine kinase. The altered geometry and electronic properties resulting from the N7-substitution prevent it from fitting correctly into the enzyme's active site. Consequently, it is not efficiently phosphorylated and cannot be converted into the active triphosphate form. This failure to be activated is the primary reason for its lack of antiviral activity.

Caption: Differential metabolic pathways of N9-acyclovir and its N7-isomer.

III. Experimental Protocols: Synthesis and Differentiation

The ability to both control the regioselective synthesis and analytically differentiate between the N7 and N9 isomers is critical in a drug development setting.

A. Regioselective Synthesis of N9-Substituted Acyclovir

The industrial synthesis of acyclovir prioritizes the formation of the N9-isomer. A common and effective method involves the silylation of guanine to increase its solubility and direct the alkylation to the desired position.

Protocol: Synthesis of Acyclovir (N9-Isomer) [7]

-

Silylation of Guanine:

-

Suspend guanine in an aprotic solvent such as xylene.

-

Add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

-

Reflux the mixture until a clear solution is obtained, indicating the formation of the tris(trimethylsilyl)guanine. The silylation at the N1, N9, and O6 positions enhances solubility and reactivity.

-

-

Regioselective Alkylation:

-

Cool the silylated guanine solution.

-

Add 2-(acetoxymethoxy)ethyl chloride. The reaction is typically carried out at a controlled temperature (e.g., 60°C). The bulky silyl group at the O6 position sterically hinders attack at the N7 position, thereby favoring the thermodynamically more stable N9-alkylation.

-

-

Hydrolysis and Isolation:

-

Quench the reaction with water.

-

The trimethylsilyl groups are hydrolyzed, and the N9-substituted product, 9-(2-acetoxyethoxymethyl)guanine, is formed.

-

Subsequent hydrolysis of the acetate ester, typically under basic conditions (e.g., aqueous NaOH), yields acyclovir.

-

The final product is isolated and purified by crystallization.

-

B. Synthesis of N7-[(2-Hydroxyethoxy)methyl]guanine

While often an undesired byproduct, the synthesis of the N7-isomer can be achieved under conditions that favor kinetic control.

Protocol: General Synthesis of N7-Substituted Guanine Analogs (Adapted from[8])

-

Preparation of the Guanine Derivative:

-

Start with a suitably protected guanine, such as 6-chloroguanine. The chloro group can later be hydrolyzed to the corresponding oxo-group of guanine.

-

-

Alkylation under Kinetic Control:

-

React the protected guanine with a suitable alkylating agent, in this case, a derivative of (2-hydroxyethoxy)methanol, in a polar aprotic solvent.

-

The use of a non-silylated guanine derivative and carefully controlled reaction conditions (e.g., lower temperatures) can favor the formation of the kinetically preferred N7-isomer.

-

-

Deprotection and Purification:

-

Hydrolyze the protecting groups to yield N7-[(2-Hydroxyethoxy)methyl]guanine.

-

Purification is typically achieved by chromatographic methods to separate it from any N9-isomer that may have formed.

-

C. Definitive Analytical Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing between the N7 and N9 isomers.

Protocol: NMR Analysis of N7- and N9-Acyclovir Isomers [9]

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample (either the pure isomer or a mixture) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

Key Differentiator in ¹³C NMR: Observe the chemical shifts of the C4, C5, and C8 carbons of the purine ring. In the N9-isomer, the C5 carbon is typically deshielded (higher ppm value) by 8-12 ppm compared to the N7-isomer. Conversely, the C4 carbon of the N9-isomer is generally more shielded (lower ppm value) by a similar margin[9].

-

-

Two-Dimensional NMR Spectroscopy for Unambiguous Assignment:

-

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This is the most definitive experiment. It reveals long-range correlations (2-3 bonds) between protons and nitrogen atoms.

-

In N9-acyclovir , a correlation will be observed between the methylene protons of the side chain (-O-CH₂-N) and the N9 nitrogen of the purine ring.

-

In N7-[(2-Hydroxyethoxy)methyl]guanine , this correlation will be to the N7 nitrogen.

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space correlations between protons that are in close proximity.

-

For the N9-isomer , a NOE can often be observed between the side chain protons and the H8 proton of the purine ring.

-

-

Caption: A streamlined workflow for the analytical differentiation of N7 and N9 isomers using NMR spectroscopy.

IV. Conclusion: The Primacy of Purity in Drug Development

The case of N7-[(2-Hydroxyethoxy)methyl]guanine versus N9-substituted acyclovir serves as a compelling illustration of the critical importance of regiochemistry in medicinal chemistry. A seemingly minor positional change of an acyclic side chain on the guanine scaffold results in a complete loss of antiviral activity. This is due to the stringent substrate specificity of the viral thymidine kinase, which is the gatekeeper for the bioactivation of acyclovir.

For professionals in drug development, this underscores the necessity of robust synthetic strategies that ensure high regioselectivity and the implementation of rigorous analytical techniques, such as multi-dimensional NMR, to guarantee the purity and, therefore, the efficacy and safety of the final active pharmaceutical ingredient. The insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge to navigate the complexities of acyclovir chemistry and to appreciate the profound impact of molecular structure on biological function.

References

-

Acyclovir: discovery, mechanism of action, and selectivity. (1994). Journal of Medical Virology, 44(S1), 1-8. [Link]

-

Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (2021). Molecules, 26(21), 6566. [Link]

- EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine. (1998).

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018). Future Medicinal Chemistry, 10(10), 1239-1264. [Link]

-

The Formation and Biological Significance of N7-Guanine Adducts. (2009). Mutation Research, 678(2), 71-80. [Link]

-

Principal hydrogen bonding pattern of N7 substituted guanine ligands. (2012). Dalton Transactions, 41(33), 10116-10126. [Link]

-

Regioselective synthesis of acyclovir and its various prodrugs. (2002). Synthetic Communications, 32(22), 3499-3511. [Link]

-

Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. (2014). Journal of Biological Chemistry, 289(39), 26977-26987. [Link]

-

Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. (2023). Viruses, 15(7), 1475. [Link]

-

Synthesis of acyclic analogues of adenosine sulfonamides and their activity against RNA cap guanine N7-methyltransferase of SARS-CoV-2. (2024). New Journal of Chemistry. [Link]

-

Synthesis of N7-hydroxyethylguanine and O6-hydroxyethylguanine. Markers for the reaction of ethylene oxide (EO) with DNA. (1985). Journal of Labelled Compounds and Radiopharmaceuticals, 22(5), 447-455. [Link]

-

The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. (2024). International Journal of Molecular Sciences, 25(2), 1109. [Link]

-

N7-((2-HYDROXYETHOXY)METHYL)GUANINE. (n.d.). gsrs.ncats.nih.gov. [Link]

-

N7-((2-Hydroxyethoxy)methyl)guanine. (n.d.). PubChem. [Link]

-

Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy. (2001). Antimicrobial Agents and Chemotherapy, 45(4), 1199-1205. [Link]

- CN103664944A - Preparation method of acyclovir. (2014).

- WO1997018211A1 - Process for the preparation of 9-[(2-hydroxyethoxy)methyl]guanine. (1997).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103664944A - Preparation method of acyclovir - Google Patents [patents.google.com]

- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0628558B1 - Process for the synthesis of 9(2-hydroxyethoxy methyl) guanine - Google Patents [patents.google.com]

- 8. Synthesis of N7-hydroxyethylguanine and O6-hydroxyethylguanine. Markers for the reaction of ethylene oxide (EO) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Acyclovir and its N7-Isomer

Introduction: The Significance of Isomeric Purity in Acyclovir

Acyclovir, a synthetic purine nucleoside analogue, is a cornerstone of antiviral therapy, primarily effective against herpes simplex viruses (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). Its therapeutic efficacy hinges on its selective phosphorylation by viral thymidine kinase, leading to the inhibition of viral DNA synthesis. The manufacturing process of acyclovir, however, can lead to the formation of process-related impurities, including positional isomers. Among these, the N7-isomer of acyclovir, an impurity where the (2-hydroxyethoxy)methyl side chain is attached to the N7 position of the guanine base instead of the therapeutically active N9 position, is of significant interest to researchers, scientists, and drug development professionals.

The presence of the N7-isomer, even in small quantities, can have implications for the safety, efficacy, and stability of the drug product. Therefore, a thorough understanding and characterization of its physicochemical properties are paramount for robust analytical method development, formulation design, and quality control. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of both acyclovir and its N7-isomer, offering insights into their comparative behavior and detailing the experimental protocols for their determination.

Structural Elucidation: Acyclovir vs. Acyclovir N7-Isomer

The fundamental difference between acyclovir and its N7-isomer lies in the point of attachment of the acyclic side chain to the purine ring system.

-

Acyclovir (N9-isomer): 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one

-

Acyclovir N7-Isomer: 2-Amino-7-[(2-hydroxyethoxy)methyl]-1,7-dihydro-6H-purin-6-one[1]

This seemingly subtle structural variance gives rise to distinct electronic and steric environments, which in turn influence their physicochemical properties.

Comparative Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both isomers is critical for their separation, characterization, and control. The following sections delve into the key parameters.

Table 1: Summary of Physicochemical Properties of Acyclovir and its N7-Isomer

| Property | Acyclovir (N9-Isomer) | Acyclovir N7-Isomer | Key Differences & Implications |

| Molecular Formula | C₈H₁₁N₅O₃ | C₈H₁₁N₅O₃ | Identical |

| Molecular Weight | 225.20 g/mol | 225.2 g/mol | Identical |

| Appearance | White to off-white crystalline powder[2] | Off-white solid[1][3] | Similar physical appearance. |

| Aqueous Solubility | Slightly soluble in water (1.2 to 1.6 mg/mL at 22-25 °C)[4]. Maximum solubility in water at 37°C is 2.5 mg/mL[2]. | Sparingly soluble in water. Soluble in polar organic solvents.[2] | The N7-isomer is expected to have different aqueous solubility due to altered hydrogen bonding capabilities. |

| pKa | 2.27 and 9.25[2] | Predicted to be different from the N9-isomer. The N7-alkylation can affect the basicity of the purine ring. | The different pKa values will influence the ionization state at various pH levels, impacting solubility and chromatographic behavior. |

| Lipophilicity (LogP) | -1.56 | Predicted to be different from the N9-isomer. | Altered polarity due to the different substitution pattern will affect the LogP value, influencing permeability and formulation design. |

| Stability | Stable under recommended storage conditions. Degrades in acidic and oxidative conditions.[3][5] | Generally less stable than the N9-isomer, particularly susceptible to depurination in acidic conditions.[6][7] | The lower stability of the N7-isomer is a critical factor for controlling its levels in the drug substance and product. |

| UV λmax | ~253 nm in water[1][8], ~264 nm in alkaline media[9], and ~299 nm in 0.1N HCl[10]. | Expected to have a slightly different UV spectrum due to the altered chromophore. | Differences in UV spectra can be exploited for analytical quantification and differentiation. |

In-Depth Analysis of Physicochemical Parameters

Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For acyclovir, its limited aqueous solubility presents a formulation challenge. The N7-isomer, being "sparingly soluble in water"[2], likely exhibits even lower aqueous solubility than the N9-isomer. This difference can be attributed to the altered hydrogen bonding network and crystal lattice energy arising from the different side-chain attachment point.

Trustworthiness: To ensure the reliability of solubility data, it is essential to employ well-established and validated methods. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound (acyclovir or N7-isomer) to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Dilute the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Acidity Constant (pKa)

Expertise & Experience: The pKa values of a molecule dictate its ionization state at a given pH, which profoundly influences its solubility, permeability, and interaction with biological targets. Acyclovir has two pKa values, 2.27 and 9.25[2], corresponding to the protonation of the purine ring and the deprotonation of the hydroxyl group, respectively. The N7-isomer is expected to have different pKa values due to the altered electronic distribution within the purine ring upon N7-alkylation.

Trustworthiness: Potentiometric titration is a robust and widely accepted method for the experimental determination of pKa values.

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the test compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa values can be determined from the half-equivalence points on the titration curve. Alternatively, use specialized software for pKa calculation from the titration data.

-

Lipophilicity (LogP/LogD)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Acyclovir is a relatively polar molecule with a LogP of -1.56. The N7-isomer's LogP is anticipated to differ due to the change in the molecule's overall polarity and hydrogen bonding capacity.

Trustworthiness: The shake-flask method is the traditional and most reliable method for determining LogP values.

-

Phase Preparation:

-

Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., phosphate buffer at a specific pH for LogD determination).

-

-

Partitioning:

-

Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

-

Add a known volume of the second phase.

-

Shake the mixture vigorously for a predetermined time to allow for partitioning between the two phases.

-

-

Phase Separation:

-

Allow the two phases to separate completely, either by standing or by centrifugation.

-

-

Quantification:

-

Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP = log₁₀(P).

-

Stability

Expertise & Experience: The chemical stability of an active pharmaceutical ingredient (API) and its impurities is a critical quality attribute. Acyclovir is known to degrade under acidic and oxidative stress conditions[3][5]. The N7-alkylation of guanine is known to render the glycosidic bond more susceptible to hydrolysis, leading to depurination, especially under acidic conditions. Therefore, the N7-isomer of acyclovir is expected to be less stable than the N9-isomer.

Trustworthiness: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

-

Stress Conditions:

-

Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Alkaline Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 N NaOH) and heat.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).

-

Photodegradation: Expose a solution of the compound to UV and visible light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining and identify and quantify the major degradation products.

-

This data helps in understanding the degradation pathways and the intrinsic stability of the molecule.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of acyclovir and its N7-isomer.

UV-Visible Spectroscopy

The purine ring system in both acyclovir and its N7-isomer is a chromophore that absorbs UV radiation. Acyclovir exhibits a maximum absorbance (λmax) at approximately 253 nm in neutral aqueous solutions[1][8]. The λmax is pH-dependent, shifting to around 264 nm in alkaline media and 299 nm in acidic media[9][10]. The N7-isomer is expected to have a similar but distinct UV spectrum, and these subtle differences can be leveraged for their simultaneous determination using diode-array detection in HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of acyclovir and its isomers. The chemical shifts of the protons and carbons in the purine ring and the side chain will differ between the N9 and N7 isomers due to their different electronic and magnetic environments. These differences in chemical shifts provide unambiguous confirmation of the isomeric structure. For instance, in ¹H NMR, the chemical shift of the H-8 proton is a key indicator for differentiating between N7 and N9 substituted purines.

Mass Spectrometry (MS)